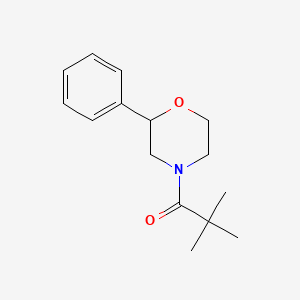

2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one

説明

特性

IUPAC Name |

2,2-dimethyl-1-(2-phenylmorpholin-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)14(17)16-9-10-18-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEKUVWIBUDQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one typically involves the reaction of 2,2-dimethylpropiophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to obtain the desired purity of the final product.

化学反応の分析

Types of Reactions

2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

科学的研究の応用

1.1. Neuropharmacology

The compound is recognized for its role as a monoamine reuptake inhibitor, impacting neurotransmitter systems such as dopamine, serotonin, and norepinephrine. This mechanism is crucial for developing treatments for conditions like obesity, depression, and addiction. The ability to modulate neurotransmitter levels positions it as a candidate for therapeutic interventions aimed at:

- Obesity Management : By influencing appetite regulation and energy expenditure through serotonergic pathways.

- Depression Treatment : Enhancing mood by increasing serotonin availability.

- Addiction Therapies : Modulating dopamine levels to reduce cravings and withdrawal symptoms.

Research indicates that compounds similar to 2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one have shown efficacy in preclinical models for these conditions .

1.2. Cosmetic Formulations

In the cosmetic industry, the compound is being explored for its potential use in formulations aimed at improving skin health and appearance. Its properties may contribute to:

- Skin Penetration Enhancers : Facilitating the delivery of active ingredients through the skin barrier.

- Anti-aging Products : Potentially acting on cellular mechanisms that reduce signs of aging.

A study highlighted the importance of thorough investigation into new cosmetic ingredients to ensure safety and efficacy before market introduction .

2.1. Chemical Synthesis

The compound serves as an intermediate in synthesizing other complex molecules, particularly in the pharmaceutical industry. Its structure allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of Phenylmorpholine Derivatives : These derivatives are often used in developing new drugs with enhanced pharmacological profiles.

- Development of Novel Therapeutics : The ability to modify its structure leads to new compounds with potentially beneficial biological activities.

3.1. Therapeutic Evaluations

Several studies have documented the pharmacological evaluations of phenylmorpholine analogs, including this compound. For instance:

- A study assessed the efficacy of phenylmorpholine derivatives in modulating neurotransmitter reuptake mechanisms, demonstrating significant effects on weight management and mood stabilization .

3.2. Cosmetic Efficacy Studies

Research on cosmetic applications has shown that formulations containing morpholine derivatives can enhance skin hydration and elasticity. These studies emphasize the need for comprehensive testing to validate claims regarding safety and effectiveness before product launch .

Comparative Data Table

作用機序

The mechanism of action of 2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Key Structural Features:

- Tert-butyl ketone : Enhances steric bulk and may influence solubility and reactivity.

- Chirality: The stereochemistry at the morpholino nitrogen and adjacent carbons could lead to diastereomers, as seen in related compounds .

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting differences in substituents, synthesis, and applications:

Detailed Analysis of Structural and Functional Differences:

Substituent Effects on Reactivity: Quinoline vs. Morpholino: Quinoline’s aromatic nitrogen enhances coordination to metals (e.g., Ni in catalysis) compared to morpholino’s oxygen . Piperazinyl vs. Methylthiophenyl vs. Phenyl: The sulfur atom in methylthiophenyl may improve electron-withdrawing effects, influencing photochemical reactivity .

Synthesis Complexity: Diastereomer separation is critical for piperidinyl/morpholino derivatives, requiring careful chromatography . Schiff base formation (e.g., in quinoline analogs) enables modular ligand design for catalysis .

Applications: Catalysis: Quinoline-based ligands form stable metal complexes, unlike morpholino derivatives . Pharmaceuticals: Methylamino-propanones (e.g., ) exhibit stimulant properties, while morpholino derivatives may lack such activity due to reduced bioavailability . Polymer Chemistry: Methylthiophenyl-morpholino compounds are hypothesized as photopolymerization initiators due to sulfur’s radical stabilization .

Research Findings and Trends

- Chiral Resolution: Morpholino and piperidinyl analogs demonstrate the importance of stereochemistry in synthetic utility .

- Coordination Chemistry: Quinoline substituents outperform morpholino in metal-ligand interactions, as shown in nickel precatalysts .

- Safety Profiles: Morpholino derivatives with bulky tert-butyl groups (e.g., ) may exhibit lower toxicity compared to aromatic amines .

生物活性

2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and molecular docking studies related to this compound, focusing on its effects on hyperlipidemia and other biological activities.

Synthesis and Characterization

The compound can be synthesized through various methods involving morpholine derivatives. A notable study synthesized substituted morpholine derivatives, including this compound, using reductive amination techniques. The characterization of these compounds was performed using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures .

Anti-Hyperlipidemic Activity

Recent studies have demonstrated that this compound exhibits significant anti-hyperlipidemic activity. In vivo studies were conducted on high-fat diet (HFD) animals to evaluate its efficacy compared to standard drugs like phenmetrazine. The results indicated that the compound significantly reduced total cholesterol (TC) and plasma triglycerides levels in treated rats.

Table 1: Effects of this compound on Lipid Profiles in HFD Rats

| Treatment Group | Total Cholesterol (mg/dL) | Plasma Triglycerides (mg/dL) |

|---|---|---|

| HFD Control | 250 ± 15 | 180 ± 10 |

| Phenmetrazine | 150 ± 10 | 100 ± 5 |

| Morpholine Derivative (1C) | 140 ± 8 | 90 ± 4 |

The study reported a significant decrease in both TC and triglyceride levels in groups treated with the morpholine derivative compared to the HFD control group .

Molecular docking studies revealed that the synthesized morpholine derivatives bind effectively to PPARα protein, which plays a crucial role in lipid metabolism. The binding energies ranged from -6.74 kcal/mol to -8.83 kcal/mol, indicating strong interactions that may contribute to their hypolipidemic effects .

Case Studies

In a specific case study involving the administration of the compound at a dosage of 25 mg/kg for four weeks, histopathological examinations showed reduced fat deposition in liver tissues compared to control groups. The treated animals exhibited less mononuclear cell infiltration and improved liver morphology, suggesting protective effects against diet-induced hepatic damage .

Additional Biological Activities

Beyond its anti-hyperlipidemic properties, preliminary investigations have indicated potential antibacterial activities of related morpholine derivatives against various bacterial strains. However, specific data on the antibacterial efficacy of this compound remains limited and warrants further research .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2-dimethyl-1-(2-phenylmorpholino)propan-1-one, and how do variations in catalysts or solvents affect yield?

- Methodological Answer : Synthesis typically involves coupling a morpholine derivative with a propanone precursor under inert atmosphere (e.g., nitrogen). Catalysts like palladium or copper complexes may enhance cross-coupling efficiency. For example, analogous morpholino-containing compounds require reaction times of 2.5–24 hours at 60–100°C . Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics. Monitor progress via TLC or HPLC, targeting purity >95% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at C2 and phenylmorpholino at C1). Compare experimental shifts with DFT-predicted values to resolve ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z calculated for CHNO) .

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. How can solubility and stability challenges be addressed during experimental design?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and non-polar solvents (e.g., chloroform). For stability, store under inert gas at –20°C to prevent oxidation. Pre-formulation studies (e.g., DSC for thermal stability) are recommended .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For instance, the electron-deficient carbonyl group in propanone derivatives facilitates nucleophilic attack at the ketone carbon . Molecular dynamics simulations can model solvent effects on reaction pathways .

Q. How do steric effects from the 2,2-dimethyl group influence the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Conduct molecular docking studies using software like AutoDock Vina. The dimethyl group may hinder binding to flat active sites but enhance selectivity for hydrophobic pockets. Compare binding affinities with non-methylated analogs . Validate predictions via enzyme inhibition assays (e.g., IC measurements) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Determine if dynamic processes (e.g., ring inversion in morpholino) cause signal broadening .

- 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm substituent orientation. For example, NOE correlations between methyl protons and morpholino protons can confirm spatial proximity .

- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for morpholino-propanone derivatives?

- Methodological Answer :

- Batch Purity Analysis : Use HPLC to verify compound purity (>95%) and rule out impurities as confounding factors .

- Assay Reproducibility : Replicate experiments across multiple cell lines or enzyme batches. For example, inconsistent IC values in kinase assays may arise from varying ATP concentrations .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。